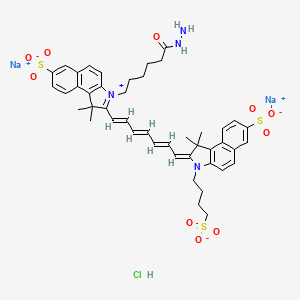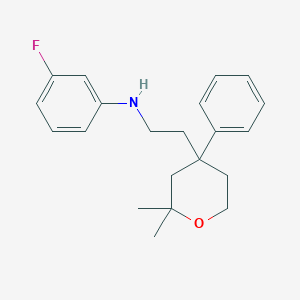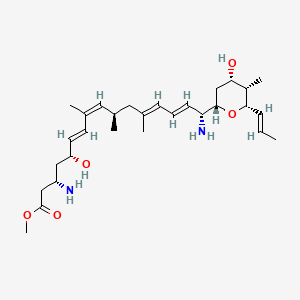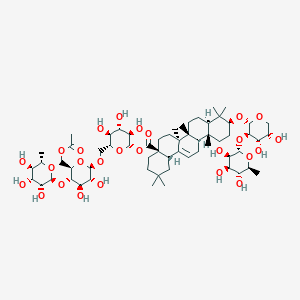
DiSulfo-ICG hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DiSulfo-ICG hydrazide, also known as diSulfo indocyanine green hydrazide, is a fluorescent dye widely used in scientific research. It is known for its excellent reactivity and ability to form stable covalent bonds with various molecules and ions. This compound is particularly valuable in high-resolution imaging of live cells and tissues due to its superior optical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DiSulfo-ICG hydrazide typically involves the reaction of indocyanine green with hydrazine derivatives. The process includes:
Starting Material: Indocyanine green.
Reagent: Hydrazine or hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired hydrazide derivative
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of starting materials.
Purification: Techniques such as crystallization, filtration, and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards for purity and stability
化学反応の分析
Types of Reactions: DiSulfo-ICG hydrazide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where the hydrazide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Conditions: Controlled temperature, pH, and reaction time to optimize yield and purity
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique properties and applications .
科学的研究の応用
DiSulfo-ICG hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules
Biology: Employed in high-resolution imaging of live cells and tissues, enabling researchers to study cellular processes in real-time
Medicine: Utilized in diagnostic imaging and as a marker for tumor localization in cancer research
Industry: Applied in environmental monitoring to detect pollutants and in the development of new materials with specific optical properties
作用機序
The mechanism of action of DiSulfo-ICG hydrazide involves its ability to bind specifically to target molecules and emit fluorescence upon excitation. The molecular targets include DNA, RNA, and proteins, allowing for precise imaging and detection. The pathways involved include:
類似化合物との比較
DiSulfo-ICG hydrazide is unique compared to other similar compounds due to its superior optical properties and reactivity. Similar compounds include:
DiSulfo-ICG azide: Another fluorescent dye with similar applications but different reactivity.
DiSulfo-ICG maleimide: Known for its use in bioconjugation reactions.
DiSulfo-Cyanine5.5 alkyne: Used in imaging and labeling applications
Uniqueness: this compound stands out due to its high water solubility, stability, and ability to form stable covalent bonds with a wide range of molecules, making it highly versatile in various research fields .
特性
分子式 |
C45H51ClN4Na2O10S3 |
|---|---|
分子量 |
985.5 g/mol |
IUPAC名 |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-(6-hydrazinyl-6-oxohexyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate;hydrochloride |
InChI |
InChI=1S/C45H52N4O10S3.ClH.2Na/c1-44(2)39(48(26-12-8-11-17-41(50)47-46)37-24-18-31-29-33(61(54,55)56)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(62(57,58)59)30-32(36)19-25-38(43)49(40)27-13-14-28-60(51,52)53;;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28,46H2,1-4H3,(H3-,47,50,51,52,53,54,55,56,57,58,59);1H;;/q;;2*+1/p-2 |
InChIキー |
MQWRWHCTOPNMDI-UHFFFAOYSA-L |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)



![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)


![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)

